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IPTG
Overview
Description
Isopropyl β-D-1-thiogalactopyranoside is a molecular biology reagent commonly used to induce gene expression in bacterial systems. It is a molecular mimic of allolactose, a lactose metabolite that triggers transcription of the lac operon. This compound is particularly valuable in research involving the lac operon system in Escherichia coli, where it is used to induce protein expression .
Mechanism of Action
Target of Action
Isopropyl beta-D-thiogalactopyranoside primarily targets the lac repressor protein in Escherichia coli . The lac repressor protein is a DNA-binding protein which inhibits the transcription of the lac operon .
Mode of Action
Isopropyl beta-D-thiogalactopyranoside acts by binding to the lac repressor protein and altering its conformation . This prevents the lac repressor from binding to the operator region of the lac operon . As a result, Isopropyl beta-D-thiogalactopyranoside induces the expression of genes downstream of the lac operator .
Biochemical Pathways
The primary biochemical pathway affected by Isopropyl beta-D-thiogalactopyranoside is the lac operon pathway . Upon binding to the lac repressor, Isopropyl beta-D-thiogalactopyranoside allows the transcription of genes in the lac operon, such as the gene coding for beta-galactosidase . Beta-galactosidase is a hydrolase enzyme that catalyzes the hydrolysis of β-galactosides into monosaccharides .
Pharmacokinetics
It is known that isopropyl beta-d-thiogalactopyranoside is a non-metabolizable galactose analog .
Result of Action
The primary molecular effect of Isopropyl beta-D-thiogalactopyranoside’s action is the transcription of the beta-galactosidase gene . This results in the production of the beta-galactosidase enzyme, which promotes lactose utilization .
Action Environment
The action of Isopropyl beta-D-thiogalactopyranoside can be influenced by environmental factors such as temperature and concentration. For instance, it is stable for 5 years when stored as a powder at 4 °C or below . Additionally, the concentration of Isopropyl beta-D-thiogalactopyranoside used can affect the strength of induction required .
Biochemical Analysis
Biochemical Properties
Isopropyl beta-D-thiogalactopyranoside plays a significant role in biochemical reactions. It acts as an inducer to initiate the transcription of genes in the lac operon . The genes in the lac operon encode proteins important for breaking down lactose . Isopropyl beta-D-thiogalactopyranoside interacts with the lac repressor, a protein that binds to the lac operator and prevents the transcription of the genes . When Isopropyl beta-D-thiogalactopyranoside is present, it causes the release of the lac repressor, allowing RNA polymerase to bind to the promoter and start gene transcription .
Cellular Effects
The presence of Isopropyl beta-D-thiogalactopyranoside influences cell function by triggering transcription of the lac operon . This process regulates protein synthesis, impacting cell signaling pathways, gene expression, and cellular metabolism . For example, during Isopropyl beta-D-thiogalactopyranoside induction, cells must produce T7 RNA polymerase required for gene transcription .
Molecular Mechanism
Isopropyl beta-D-thiogalactopyranoside exerts its effects at the molecular level through binding interactions with biomolecules . It binds to the lac repressor and releases the tetrameric repressor from the lac operator in an allosteric manner . This allows the transcription of genes in the lac operon, such as the gene coding for beta-galactosidase .
Temporal Effects in Laboratory Settings
The effects of Isopropyl beta-D-thiogalactopyranoside change over time in laboratory settings . The transport of Isopropyl beta-D-thiogalactopyranoside from the periplasm to the cytoplasm presents a multi-step mechanism . The rate-limiting step of this process is the opening of a periplasmic cavity for substrate binding, which is independent of the substrate concentration .
Metabolic Pathways
Isopropyl beta-D-thiogalactopyranoside is involved in the lac operon metabolic pathway . It interacts with the lac repressor, a protein that inhibits the transcription of genes that code proteins involved in bacterial lactose metabolism .
Transport and Distribution
Isopropyl beta-D-thiogalactopyranoside is transported across the cytoplasmic membrane of Escherichia coli . The active transport of Isopropyl beta-D-thiogalactopyranoside across the cytoplasmic membrane is a rapid process, taking only some seconds for internal and external Isopropyl beta-D-thiogalactopyranoside concentrations to equalize .
Subcellular Localization
The subcellular localization of Isopropyl beta-D-thiogalactopyranoside is within the cytoplasm of the cell . It is transported across the cytoplasmic membrane of Escherichia coli . The rate-limiting step of this process is the opening of a periplasmic cavity for substrate binding .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isopropyl β-D-1-thiogalactopyranoside can be synthesized through the reaction of 1-thio-β-D-galactopyranoside with isopropyl alcohol under specific conditions. The synthesis involves the use of protective groups and catalysts to ensure the correct formation of the thiogalactoside bond .
Industrial Production Methods: In industrial settings, the production of Isopropyl β-D-1-thiogalactopyranoside involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The compound is typically produced in bulk and purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Isopropyl β-D-1-thiogalactopyranoside primarily undergoes substitution reactions due to the presence of the thiogalactoside group. It does not typically undergo oxidation or reduction reactions under standard laboratory conditions .
Common Reagents and Conditions: Common reagents used in reactions involving Isopropyl β-D-1-thiogalactopyranoside include various solvents like water and alcohols, as well as catalysts that facilitate the substitution reactions. The reactions are usually carried out at room temperature or slightly elevated temperatures to ensure optimal reaction rates .
Major Products: The major products formed from reactions involving Isopropyl β-D-1-thiogalactopyranoside are typically derivatives of the original compound, where the thiogalactoside group remains intact, and other functional groups are modified or substituted .
Scientific Research Applications
Induction of Protein Expression
One of the primary applications of IPTG is in the induction of protein expression in Escherichia coli. It acts as an analog of lactose, effectively inducing the lac operon, which facilitates the expression of recombinant proteins.
Case Study: Enhanced Green Fluorescent Protein
A study assessed the impact of this compound on the expression of enhanced green fluorescent protein in E. coli. The results indicated that this compound induction led to a significant decrease in planktonic cell viability and growth, highlighting a metabolic burden associated with high-level protein expression. Despite this, it was noted that this compound did not enhance heterologous protein production compared to non-induced cultures, suggesting that optimal concentrations and timing are crucial for effective induction .
Replacement for Lactose in Auto-Induction Media
This compound can replace lactose in auto-induction media, providing a more controlled environment for protein expression. This substitution allows researchers to optimize conditions without the need for monitoring cell density closely.
Research Findings
A study demonstrated that specific this compound concentrations could effectively replace lactose, leading to improved yields and reduced complexity in experimental setups. This method simplifies protocols while maintaining high levels of protein expression .
Mechanistic Insights into this compound Transport
Understanding how this compound is transported into bacterial cells is critical for optimizing its use. Research has modeled the transport mechanisms of this compound across the cytoplasmic membrane, revealing insights into its uptake kinetics.
Transport Mechanism Study
A kinetic model simulating this compound transport showed that both simple diffusion and active transport play roles in its uptake by E. coli. The model provided valuable data on intracellular concentrations, which are essential for understanding how this compound influences gene expression at various concentrations .
High-Protein Expression Systems
This compound is integral to developing high-efficiency protein expression systems. Researchers have explored various systems that utilize this compound for inducing protein production while minimizing issues like leaky expression.
Innovative Expression Systems
The SILEX (Self-InducibLe Expression) system represents a novel approach that leverages this compound without requiring constant monitoring of cell density. This system enhances convenience and cost-effectiveness in producing recombinant proteins, addressing some limitations associated with traditional this compound induction methods .
Environmental Considerations
Recent studies have highlighted the environmental benefits of using this compound over traditional methods like lactose induction. The use of this compound has been shown to enhance enzyme activity and biomass yield in biocatalytic processes, making it a more sustainable option for biotechnological applications.
Biocatalytic Applications
In one study, this compound was found to improve the efficiency of whole-cell biotransformations involving redox enzymes, demonstrating its potential as an environmentally friendly alternative .
Summary Table of Applications
Comparison with Similar Compounds
Similar Compounds:
- Allolactose
- Lactose
- X-Gal (5-Bromo-4-chloro-3-indolyl β-D-galactopyranoside)
Uniqueness: Isopropyl β-D-1-thiogalactopyranoside is unique in its stability and non-metabolizable nature compared to allolactose and lactose. While allolactose and lactose can be broken down by cellular enzymes, Isopropyl β-D-1-thiogalactopyranoside remains intact, providing a consistent inducer for gene expression studies . X-Gal, on the other hand, is used in conjunction with Isopropyl β-D-1-thiogalactopyranoside for blue-white screening but does not induce gene expression on its own .
Biological Activity
Isopropyl β-D-1-thiogalactopyranoside (IPTG) is a synthetic analog of lactose that serves as a potent inducer of the lac operon in Escherichia coli and other bacteria. Its primary application lies in the field of molecular biology, particularly for the expression of recombinant proteins. This article explores the biological activity of this compound, focusing on its mechanisms, effects on bacterial growth, and implications for protein expression.
This compound functions by binding to the Lac repressor (LacI), thereby inhibiting its ability to bind to the lac operator. This results in the transcriptional activation of genes under the control of the lac promoter, leading to increased expression of target proteins. Unlike lactose, this compound is not metabolized by E. coli, allowing for sustained induction without depletion.
Transport Mechanisms
The uptake of this compound into bacterial cells occurs primarily through passive diffusion and active transport mechanisms. A recent kinetic model has suggested that while passive diffusion is the dominant pathway for this compound uptake, active transport becomes less significant as this compound concentrations increase . This model highlights the importance of understanding this compound dynamics for optimizing protein expression systems.
Effects on Bacterial Growth
Case Study: Planktonic vs. Biofilm Growth
Research indicates that this compound induction can significantly affect bacterial growth dynamics. A study compared planktonic and biofilm growth in E. coli, revealing that this compound induction led to a notable decrease in both total and viable cell counts in planktonic cultures. Specifically, induced cultures exhibited a reduction in cell density due to metabolic stress associated with high levels of protein expression .
Growth Condition | Total Cell Count | Viable Cell Count | Observations |
---|---|---|---|
Non-Induced | Stable | Stable | Basal expression observed |
Induced | Decreased | Decreased | Metabolic drain noted |
Optimal this compound Concentration
Determining the optimal concentration of this compound is crucial for maximizing protein yield while minimizing negative impacts on cell viability. Studies have shown varying optimal concentrations depending on the specific protein being expressed:
- Low Concentration (10 µM) : Heterogeneous response; large variability in expression levels among individual cells.
- Moderate Concentration (40 µM) : Homogeneous strong fluorescence; saturation observed.
- High Concentration (500 µM) : Optimal for certain proteins, such as Cas9, leading to effective purification outcomes .
Implications for Protein Expression
The biological activity of this compound has profound implications for recombinant protein production. The balance between sufficient induction and cellular health must be carefully managed to enhance yield without compromising growth:
- Metabolic Burden : High levels of recombinant protein expression can impose significant metabolic stress on bacterial cells, leading to reduced viability and plasmid stability .
- Induction Timing : The timing and duration of this compound exposure can also influence protein yield and cell health; prolonged exposure at high concentrations has been linked to detrimental effects on growth .
Properties
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-propan-2-ylsulfanyloxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O5S/c1-4(2)15-9-8(13)7(12)6(11)5(3-10)14-9/h4-13H,3H2,1-2H3/t5-,6+,7+,8-,9+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHPUYQFMNQIOC-NXRLNHOXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1C(C(C(C(O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)S[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041052 | |
Record name | Isopropyl beta-D-1-thiogalactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6041052 | |
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Molecular Weight |
238.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid with an odor of sulfur; [Promega MSDS] | |
Record name | Isopropyl beta-D-thiogalactopyranoside | |
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CAS No. |
367-93-1 | |
Record name | Isopropyl β-D-thiogalactopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=367-93-1 | |
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Record name | Isopropyl thiogalactoside | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000367931 | |
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Record name | Isopropyl beta-D-thiogalactopyranoside | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01862 | |
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Record name | .beta.-D-Galactopyranoside, 1-methylethyl 1-thio- | |
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Record name | Isopropyl beta-D-1-thiogalactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6041052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isopropyl-β-D-thiogalactopyranoside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.094 | |
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Record name | ISOPROPYL .BETA.-D-THIOGALACTOPYRANOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X73VV2246B | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
Q1: How does IPTG interact with its target and what are the downstream effects?
A1: this compound is a molecular mimic of allolactose, a lactose metabolite. It functions as a potent inducer of the lac operon in Escherichia coli (E. coli) and other bacteria. [, , ] The lac operon contains genes encoding proteins involved in lactose metabolism.
- Binding to the lac repressor: this compound binds to the lac repressor protein, a DNA-binding protein that normally blocks transcription of the lac operon. This binding causes a conformational change in the repressor, preventing it from binding to the operator region of the lac operon. []
- Transcriptional activation: With the repressor removed, RNA polymerase can bind to the promoter region and initiate transcription of the lac operon genes. []
- Protein expression: This transcription leads to the production of enzymes like β-galactosidase, which breaks down lactose, and lactose permease, which transports lactose into the cell. [, ]
Q2: What is the molecular formula, weight, and spectroscopic data of this compound?
A2:
Q3: What are the storage recommendations for this compound?
A3: this compound is typically stored as a dry powder at -20°C and is stable for several years under these conditions. [, ] Aqueous solutions of this compound can be sterilized by autoclaving and remain stable for several months at 4°C. [, , ]
Q4: Are there advantages to using autoclavable this compound and lactose solutions?
A5: Yes, using autoclavable solutions simplifies the preparation process and reduces waste compared to filter sterilization methods. Studies have shown that autoclaved this compound and lactose solutions can effectively induce gene expression. []
Q5: Does this compound have any catalytic properties?
A6: this compound itself is not a catalyst. It does not directly participate in enzymatic reactions. Its role is primarily regulatory, serving as an inducer of gene expression. [, , ]
Q6: Has computational chemistry been used to study this compound and its interactions?
A6: While specific computational studies on this compound were not mentioned in the provided research papers, computational techniques like molecular docking and molecular dynamics simulations are frequently used to study ligand-protein interactions, including those between this compound and the lac repressor.
Q7: What is known about the stability and formulation of this compound?
A9: this compound is chemically stable and can be stored as a powder or in solution. It is typically formulated as a concentrated stock solution in water, which can be sterilized by autoclaving. [, , ]
Q8: Are there specific SHE regulations regarding this compound handling and disposal?
A8: While this compound is not generally considered highly toxic, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment and disposing of this compound solutions according to local regulations.
Q9: How is this compound typically used in gene expression studies?
A11: this compound is added to bacterial cultures at specific concentrations and time points to induce the expression of genes under the control of the lac operon promoter. The optimal this compound concentration and induction time can vary depending on the specific experiment and the expression system used. [, ]
Q10: What techniques are used to analyze the expression of genes induced by this compound?
A10: Common techniques include:
- SDS-PAGE: To separate proteins based on size and visualize the expression of the target protein. [, , , , ]
- Western blotting: To detect and quantify the target protein using specific antibodies. [, , , , ]
- Enzyme activity assays: To measure the activity of enzymes encoded by the induced genes. [, ]
Q11: What are some key historical milestones in the research and use of this compound?
A13:
- Discovery of the lac operon: The groundbreaking work of Jacob and Monod in the 1960s on the lac operon in E. coli laid the foundation for understanding gene regulation and the use of inducers like this compound. []
- Development of recombinant DNA technology: The advent of recombinant DNA technology in the 1970s enabled researchers to clone and express genes in different organisms, further expanding the applications of this compound in molecular biology research. []
- Continued use as a standard reagent: this compound remains a widely used reagent in research laboratories worldwide for inducing gene expression, highlighting its enduring importance in molecular biology. [, , ]
Q12: What are some examples of cross-disciplinary applications of this compound?
A12: While this compound's primary role is in molecular biology, its use extends to various disciplines:
- Biotechnology: this compound-inducible expression systems are used in the production of recombinant proteins for therapeutic and industrial applications. [, ]
- Synthetic Biology: this compound is employed in the construction of genetic circuits and synthetic biological systems, enabling researchers to program cells to perform specific functions. []
- Biomaterials Science: this compound-inducible systems are explored for controlling the expression of genes involved in biomaterial production and tissue engineering. []
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